3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride
Description
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H9ClFN It is characterized by the presence of a fluorophenyl group attached to a prop-2-yn-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility
Properties
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKXXWVQVNUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and propargylamine.
Reaction: The key step involves the condensation of 3-fluorobenzaldehyde with propargylamine under basic conditions to form the intermediate 3-(3-fluorophenyl)prop-2-yn-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under basic conditions. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C to form N-alkylated derivatives.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in tetrahydrofuran (THF) with triethylamine as a base.
Table 1: Representative Nucleophilic Substitutions
| Reaction Type | Reagent | Conditions | Product Yield |
|---|---|---|---|
| Alkylation | CH₃I | DMF, 60°C, 12 hr | 72% |
| Acylation | AcCl | THF, Et₃N, 0°C → RT | 68% |
Coupling Reactions
The terminal alkyne participates in metal-catalyzed cross-coupling reactions:
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Sonogashira Coupling : Forms C–C bonds with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis in THF at 80°C .
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Click Chemistry : Undergoes Huisgen cycloaddition with azides (e.g., benzyl azide) under Cu(I) catalysis to form 1,2,3-triazoles .
Key Mechanistic Insights:
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The fluorine atom at the meta position electronically deactivates the phenyl ring, directing coupling reactions to the alkyne site.
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Steric hindrance from the fluorophenyl group slows reaction kinetics compared to non-fluorinated analogs .
Alkyne-Specific Transformations
The prop-2-yn-1-amine backbone enables unique reactivity:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to a cis-alkene derivative.
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Cycloaddition : Participates in [2+2] photocycloadditions with electron-deficient alkenes under UV light .
Table 2: Alkyne Reactivity Under Varied Conditions
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Full reduction to cis-alkene |
| Photocycloaddition | UV (365 nm), CH₂Cl₂, 24 hr | 55% yield of cyclobutane derivative |
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
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pKa : The amine group has a pKa of ~8.2, enabling protonation/deprotonation equilibria in physiological conditions .
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Solubility : Highly soluble in polar solvents (e.g., water, methanol) as the hydrochloride salt but insoluble in non-polar solvents .
Isomerization Under Basic Conditions
Exposure to strong bases (e.g., K₂CO₃) induces alkyne migration:
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Terminal → Internal Alkyne: Rearrangement occurs at 100°C in DMSO, forming the thermodynamically stable internal alkyne isomer .
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Evidence :
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
Scientific Research Applications
Chemical Synthesis
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable in the development of new compounds for research purposes.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Coupling | Palladium or copper catalysts | Controlled temperature | Complex organic molecules |
| Substitution | Nucleophiles (e.g., amines) | Varies by nucleophile | Substituted derivatives |
Research has indicated potential biological activities associated with this compound. It is being investigated for its interactions with various biomolecules, which could lead to the development of new therapeutic agents.
Case Study Example:
In a study exploring the effects of fluorinated compounds on enzyme activity, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential applications in drug development targeting metabolic disorders.
Medicinal Chemistry
The compound is being explored for its therapeutic effects. It may act as a precursor in the synthesis of pharmaceuticals aimed at treating conditions such as cancer and neurological disorders.
| Therapeutic Area | Potential Uses |
|---|---|
| Oncology | Targeted therapies |
| Neurology | Neuroprotective agents |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)prop-2-yn-1-amine hydrochloride
- 3-(2-Fluorophenyl)prop-2-yn-1-amine hydrochloride
- 3-(3-Chlorophenyl)prop-2-yn-1-amine hydrochloride
Uniqueness
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The compound has the following structural characteristics:
- Molecular Formula : C9H8FN
- SMILES : C1=CC(=CC(=C1)F)C#CCN
- InChI : InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of phenylpropynyl amines exhibit significant antibacterial effects. For instance, compounds with fluorine substitutions often enhance activity against Gram-positive and Gram-negative bacteria. A study reported that certain alkynes showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties due to its structural analogies .
Antifungal Activity
In vitro tests have demonstrated that phenylpropynyl derivatives can inhibit fungal growth. The presence of a fluorine atom in the aromatic ring is believed to enhance the antifungal potency by increasing lipophilicity and altering membrane permeability . Compounds similar to this compound have shown effectiveness against various fungal strains, indicating a potential for use in antifungal therapies.
Anticancer Properties
The compound's structural features suggest possible interactions with cancer-related pathways. Studies focusing on similar alkynes have revealed their ability to induce apoptosis in cancer cells. For example, certain propargyl amines have been found to inhibit proliferation in breast cancer cell lines by modulating key signaling pathways . The incorporation of the fluorine atom may further enhance these effects by improving binding affinity to target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from key research:
Q & A
Basic Question: What are the recommended synthetic routes for 3-(3-fluorophenyl)prop-2-yn-1-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
A Pd-catalyzed cross-coupling strategy is effective for synthesizing propargylamine derivatives. For example, N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine was synthesized using PdCl₂(PPh₃)₂ and CuI in acetonitrile, followed by hydrolysis and acid-base workup to isolate the amine . Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ ensures regioselective alkyne coupling.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity (>98%) products .
Basic Question: How can structural purity and identity be confirmed for this compound?
Methodological Answer:
Combine ¹H/¹³C NMR and HRMS for structural validation:
- NMR : Compare chemical shifts with analogous compounds (e.g., 3-(3-chlorophenyl)propanamide derivatives ). The fluorophenyl group typically shows distinct aromatic splitting patterns.
- HRMS : Ensure molecular ion peaks match theoretical m/z values (e.g., for C₉H₈ClFN , m/z ≈ 188.04) .
- Purity assays : Use HPLC with UV detection (λ = 254 nm) to confirm >98% purity .
Advanced Question: How can researchers resolve contradictory spectroscopic data for fluorophenyl-substituted propargylamines?
Methodological Answer:
Contradictions often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift proton signals.
- Impurity interference : Trace metal residues (e.g., Pd) can broaden NMR peaks. Perform EDTA washes during purification .
- Dynamic processes : Rotamers or hindered rotation in propargylamines may split signals. Variable-temperature NMR (e.g., -40°C to 60°C) can clarify this .
Advanced Question: What strategies optimize catalytic efficiency in alkyne-amine coupling reactions?
Methodological Answer:
- Catalyst screening : Compare PdCl₂(PPh₃)₂ with CuI cocatalysts versus alternative systems (e.g., Ni-based catalysts) to improve turnover frequency .
- Substrate scope : Test electron-deficient aryl halides (e.g., 3-fluoroiodobenzene) for faster oxidative addition.
- Additives : Use K₂CO₃ as a base to neutralize HCl byproducts and prevent catalyst poisoning .
Advanced Question: How does the fluorine substituent influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic conditions : The electron-withdrawing fluorine group stabilizes the propargylamine backbone against protonation-induced degradation.
- Basic conditions : Hydrolysis of the amine hydrochloride salt can occur above pH 9. Monitor stability via pH-controlled stability studies (e.g., 1M NaOH, 25°C, 24h) .
Advanced Question: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms .
- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity (e.g., alkyne nucleophilicity) .
Safety & Handling: What precautions are necessary when handling fluorinated propargylamines?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., trifluoroacetamide byproducts) .
Advanced Question: How can derivatization expand the compound’s application in medicinal chemistry?
Methodological Answer:
- Amide formation : React with activated carboxylic acids (e.g., 3-chloro-N-(3-fluorophenyl)propanamide ) to create protease inhibitor candidates.
- Alkyne functionalization : Perform Huisgen cycloadditions with azides to generate triazole-linked conjugates for targeted drug delivery .
Advanced Question: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-0.1% impurities (e.g., residual Pd or unreacted starting materials) .
- Spiking experiments : Add known impurity standards (e.g., 3-(3-chlorophenyl)propanamide ) to validate detection limits.
Advanced Question: How can researchers validate the compound’s biological activity without commercial assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
